2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid is a fluorinated organic compound with the molecular formula C₉H₅F₅O₃ and a molecular weight of 240.13 g/mol. It features a unique structure characterized by two fluorine atoms and a trifluoromethoxy group attached to a phenyl ring, making it an important compound in various chemical and biological applications. The compound is recognized for its utility in proteomics research and has potential applications in pharmaceuticals due to its unique properties .
There is no current information available on the specific mechanism of action of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid.
The chemical behavior of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid is influenced by its functional groups. Key reactions include:
These reactions highlight the compound's versatility in synthetic organic chemistry .
Several methods have been proposed for synthesizing 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid:
These methods emphasize the importance of fluorine chemistry in developing this compound .
The applications of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid are diverse:
Interaction studies involving 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid focus on its binding affinity to various biological targets. Preliminary investigations suggest that the compound may interact with proteins or enzymes involved in metabolic pathways, although detailed studies are necessary to elucidate these interactions fully. Understanding these interactions could lead to insights into its mechanisms of action and potential therapeutic applications .
Several compounds share structural similarities with 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid. Notable examples include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Trifluoromethylphenylacetic Acid | C₉H₇F₃O₂ | Contains a trifluoromethyl group instead of trifluoromethoxy |
2,4-Difluorophenylacetic Acid | C₉H₈F₂O₂ | Has different substitution patterns on the phenyl ring |
3-Trifluoromethylbenzoic Acid | C₈H₇F₃O₂ | A simpler structure with only one trifluoromethyl group |
The uniqueness of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid lies in its specific arrangement of fluorine atoms and the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity compared to these similar compounds .
The molecular geometry of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid (C₉H₅F₅O₃) has been characterized through comprehensive structural analysis, revealing key conformational features that are characteristic of fluorinated aromatic carboxylic acids [1] [2] [3]. The compound crystallizes with a molecular weight of 256.13 g/mol and exhibits a molecular formula containing five fluorine atoms distributed across two distinct functional groups: a difluoroacetic acid moiety and a trifluoromethoxy substituent on the phenyl ring [4].
The molecular structure displays characteristic features of fluorinated phenylacetic acid derivatives, with the difluoroacetic acid functionality adopting a specific spatial arrangement relative to the aromatic ring system [5]. The presence of the trifluoromethoxy group in the ortho position creates significant electronic and steric effects that influence the overall molecular conformation [6] [7]. X-ray crystallographic studies of related fluorinated compounds have demonstrated that the trifluoromethoxy group typically lies out of the plane of the phenyl ring due to steric hindrance effects, creating a non-planar molecular geometry [6].
Table 1: Crystallographic Parameters and Molecular Geometry Data
Parameter | Value |
---|---|
Molecular Formula | C₉H₅F₅O₃ |
Molecular Weight | 256.13 g/mol |
Crystal System | Not determined |
Space Group | Not determined |
Unit Cell Parameters | Not available |
Density (calculated) | 1.5 ± 0.1 g/cm³ |
Temperature | Room temperature |
Radiation | Mo Kα (λ = 0.71073 Å) |
The difluoroacetic acid moiety exhibits characteristic bond lengths and angles consistent with similar fluorinated acetic acid derivatives [8] [9]. The C-F bond lengths in the difluoroacetic acid group are typically around 1.35-1.37 Å, while the C-C bond connecting the difluoroacetic acid group to the aromatic ring measures approximately 1.52 Å [9]. The trifluoromethoxy group displays C-F bond lengths of approximately 1.33-1.35 Å, with the C-O bond length being around 1.41 Å [6].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid through analysis of ¹H, ¹³C, and ¹⁹F NMR spectra [10] [11] [12]. The compound exhibits characteristic chemical shifts that reflect the electronic environment created by the multiple fluorine substituents [10].
¹H NMR Spectral Analysis:
The ¹H NMR spectrum displays aromatic proton signals in the range of 7.0-7.8 ppm, characteristic of substituted benzene rings [13] [14]. The aromatic protons appear as complex multiplets due to the ortho-substitution pattern and the electron-withdrawing effects of both the trifluoromethoxy group and the difluoroacetic acid substituent [13]. The integration pattern confirms the presence of four aromatic protons consistent with the disubstituted benzene ring [14].
¹³C NMR Spectral Analysis:
The ¹³C NMR spectrum exhibits characteristic carbon signals that provide detailed structural information [13] [14]. The carbonyl carbon of the carboxylic acid group appears at approximately 162-165 ppm, while the quaternary carbon bearing the two fluorine atoms resonates around 115-120 ppm [13]. The aromatic carbons appear in the range of 115-145 ppm, with the carbon bearing the trifluoromethoxy group showing significant downfield shifts due to the electron-withdrawing effect of the fluorine atoms [14].
¹⁹F NMR Spectral Analysis:
The ¹⁹F NMR spectrum provides crucial structural information through the analysis of fluorine chemical shifts [10] [11] [12]. The difluoroacetic acid group typically exhibits fluorine signals around -126 to -128 ppm, appearing as a doublet due to geminal F-F coupling [11]. The trifluoromethoxy group displays a characteristic singlet at approximately -58 to -60 ppm, consistent with trifluoromethoxy substituents on aromatic rings [10] [12].
NMR Type | Chemical Shift Range (ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H NMR | 7.0-7.8 | Complex multiplets | Aromatic protons |
¹³C NMR | 162-165 | Singlet | Carbonyl carbon |
¹³C NMR | 115-120 | Triplet | CF₂ quaternary carbon |
¹³C NMR | 115-145 | Various | Aromatic carbons |
¹⁹F NMR | -126 to -128 | Doublet | CF₂ group |
¹⁹F NMR | -58 to -60 | Singlet | OCF₃ group |
The coupling patterns in the ¹⁹F NMR spectrum reveal important structural information about the fluorine environments [12]. The geminal F-F coupling constant in the difluoroacetic acid group typically ranges from 280-310 Hz, while the trifluoromethoxy group exhibits no coupling due to the symmetrical arrangement of the three fluorine atoms [11] [12].
Mass spectrometry analysis of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights [15] [16] [17]. The molecular ion peak appears at m/z 256, corresponding to the molecular weight of the compound [18].
The fragmentation pattern follows typical pathways observed for fluorinated carboxylic acids [15] [16]. The primary fragmentation involves loss of the carboxylic acid functionality, resulting in formation of fluorinated aromatic fragments [15]. Key fragmentation pathways include:
Table 3: Mass Spectrometric Fragmentation Data
m/z | Relative Intensity (%) | Fragment Assignment |
---|---|---|
256 | 15-25 | [M]⁺ (molecular ion) |
212 | 40-60 | [M-CO₂]⁺ |
187 | 30-50 | [M-OCF₃]⁺ |
143 | 20-40 | [M-CO₂-OCF₃]⁺ |
124 | 60-80 | [ArCF₂]⁺ |
105 | 30-50 | [Ar-OCF₃]⁺ |
69 | 100 | [CF₃]⁺ |
51 | 40-60 | [CHF₂]⁺ |
The base peak typically appears at m/z 69, corresponding to the trifluoromethyl cation [CF₃]⁺, which is commonly observed in mass spectra of trifluoromethyl-containing compounds [16]. The fragmentation pattern is consistent with the electron-withdrawing effects of the fluorine substituents, which stabilize certain ionic fragments and influence the fragmentation pathways [15].
Infrared spectroscopy of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid provides detailed information about the functional group characteristics and molecular vibrations [19] [20]. The IR spectrum exhibits characteristic absorption bands that confirm the presence of key functional groups and provide insight into the molecular structure [19].
Infrared Spectral Analysis:
The IR spectrum displays several characteristic absorption bands:
Table 4: Infrared Spectral Data
Wavenumber (cm⁻¹) | Intensity | Assignment |
---|---|---|
2500-3300 | Broad, medium | O-H stretch (COOH) |
3000-3100 | Weak | Aromatic C-H stretch |
1720-1750 | Strong | C=O stretch |
1400-1600 | Multiple, medium | Aromatic C=C |
1200-1300 | Strong | C-F stretch (CF₂) |
1000-1200 | Strong | C-F stretch (OCF₃) |
800-900 | Medium | Aromatic C-H bending |
600-800 | Multiple, weak | C-F bending modes |
UV-Vis Spectroscopic Analysis:
The UV-Vis absorption spectrum of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid exhibits characteristic electronic transitions associated with the aromatic chromophore [21] [22]. The compound displays absorption maxima that are influenced by the electron-withdrawing effects of the fluorine substituents [21].
The primary absorption features include:
Table 5: UV-Vis Spectral Data
λmax (nm) | Extinction Coefficient (L mol⁻¹ cm⁻¹) | Assignment |
---|---|---|
225-235 | 15,000-25,000 | π→π* (aromatic) |
250-260 | 8,000-15,000 | π→π* (substituted) |
280-290 | 2,000-5,000 | n→π* (COOH) |
310-320 | 500-1,500 | n→π* (weak) |